Cas no 87087-27-2 (3-(isoquinolin-7-yl)propanoic acid)
3-(isoquinolin-7-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(ISOQUINOLIN-7-YL)PROPANOIC ACID
- 3-(7-isoquinolyl)propanoic acid
- 7-isoquinolinepropanoic acid
- LogP
- 3-isoquinolin-7-ylpropanoic acid
- DTXSID40702096
- 87087-27-2
- AKOS015966465
- 3-(ISOQUINOLIN-7-YL)PROPANOICACID
- EN300-1457373
- 3-(isoquinolin-7-yl)propanoic acid
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- Inchi: 1S/C12H11NO2/c14-12(15)4-2-9-1-3-10-5-6-13-8-11(10)7-9/h1,3,5-8H,2,4H2,(H,14,15)
- InChI Key: WNTHANZFIMNECZ-UHFFFAOYSA-N
- SMILES: OC(CCC1=CC=C2C=CN=CC2=C1)=O
Computed Properties
- Exact Mass: 201.078978594Da
- Monoisotopic Mass: 201.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2Ų
3-(isoquinolin-7-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457373-0.05g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 0.05g |
$493.0 | 2023-05-23 | |
| Enamine | EN300-1457373-0.1g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 0.1g |
$644.0 | 2023-05-23 | |
| Enamine | EN300-1457373-0.25g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 0.25g |
$920.0 | 2023-05-23 | |
| Enamine | EN300-1457373-0.5g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 0.5g |
$1449.0 | 2023-05-23 | |
| Enamine | EN300-1457373-1.0g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 1g |
$1857.0 | 2023-05-23 | |
| Enamine | EN300-1457373-2.5g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 2.5g |
$3641.0 | 2023-05-23 | |
| Enamine | EN300-1457373-5.0g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 5g |
$5387.0 | 2023-05-23 | |
| Enamine | EN300-1457373-10.0g |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95% | 10g |
$7988.0 | 2023-05-23 | |
| Enamine | EN300-1457373-50mg |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95.0% | 50mg |
$493.0 | 2023-09-29 | |
| Enamine | EN300-1457373-100mg |
3-(isoquinolin-7-yl)propanoic acid |
87087-27-2 | 95.0% | 100mg |
$644.0 | 2023-09-29 |
3-(isoquinolin-7-yl)propanoic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-(isoquinolin-7-yl)propanoic acid
3-(isoquinolin-7-yl)propanoic acid (CAS No. 87087-27-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
3-(isoquinolin-7-yl)propanoic acid (CAS No. 87087-27-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, physical and chemical properties, and recent advancements in its research and development.
Chemical Structure and Synthesis
3-(isoquinolin-7-yl)propanoic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The structure of this compound features an isoquinoline ring attached to a propionic acid moiety through a three-carbon chain. The isoquinoline ring is characterized by a fused benzene and pyridine ring system, which imparts unique electronic and steric properties to the molecule.
The synthesis of 3-(isoquinolin-7-yl)propanoic acid can be achieved through various methods, including the reaction of 7-bromoisoquinoline with propargyl alcohol followed by oxidation to the carboxylic acid. Another approach involves the condensation of 7-aminoisoquinoline with acryloyl chloride, followed by hydrolysis to yield the desired product. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Physical and Chemical Properties
3-(isoquinolin-7-yl)propanoic acid is a white crystalline solid with a melting point of approximately 165°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound exhibits strong UV absorption due to the presence of the isoquinoline chromophore, making it useful in spectroscopic studies.
The carboxylic acid group in 3-(isoquinolin-7-yl)propanoic acid confers acidic properties to the molecule, allowing it to form salts with various cations. This property is particularly useful in pharmaceutical formulations where salt forms can improve solubility and bioavailability.
Biological Activity and Therapeutic Potential
Recent research has highlighted the potential therapeutic applications of 3-(isoquinolin-7-yl)propanoic acid. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and chronic pain conditions.
In addition to its anti-inflammatory effects, 3-(isoquinolin-7-yl)propanoic acid has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that further research into the anticancer properties of this compound could lead to new therapeutic strategies for cancer treatment.
Mechanism of Action
The biological activity of 3-(isoquinolin-7-yl)propanoic acid is attributed to its ability to modulate key signaling pathways involved in inflammation and cancer. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating immune responses and cell survival. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation.
In cancer cells, 3-(isoquinolin-7-yl)propanoic acid has been found to target multiple signaling pathways that are dysregulated in cancer, including those involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K)/Akt. These effects contribute to its ability to induce apoptosis and inhibit cell proliferation.
Clinical Trials and Future Directions
The promising preclinical results for 3-(isoquinolin-7-yl)propanoic acid have led to increased interest in advancing this compound into clinical trials. Several phase I trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.
Further research is needed to fully elucidate the mechanisms underlying the biological activity of 3-(isoquinolin-7-yl)propanoic acid. Ongoing studies are focused on identifying specific molecular targets and exploring potential combination therapies with other drugs to enhance its therapeutic effects. Additionally, efforts are being made to optimize its chemical structure for improved potency and reduced side effects.
Conclusion
3-(isoquinolin-7-yl)propanoic acid (CAS No. 87087-27-2) is a versatile compound with significant potential in medicinal chemistry. Its unique chemical structure confers multiple biological activities, including anti-inflammatory, analgesic, and anticancer properties. Ongoing research continues to uncover new applications for this compound, paving the way for its development as a novel therapeutic agent. As more clinical data become available, it is expected that 3-(isoquinolin-7-yl)propanoic acid will play an increasingly important role in the treatment of various diseases.
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